N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antioxidant Activities
Research demonstrates that heterocyclic compounds, similar in structure to N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-dimethylfuran-3-carboxamide, exhibit significant antimicrobial and antioxidant properties. A study highlighted the synthesis of N-substituted carboxamide using heterocyclic carboxylic acids, revealing potent antimicrobial activity against various microorganisms and prominent radical scavenging and ferrous ion chelating activity (Sindhe et al., 2016). This suggests potential applications in developing new antimicrobial and antioxidant agents.
Antitumor and Anti-Inflammatory Properties
Compounds with imidazo[2,1-b]thiazole derivatives have been explored for their antitumor and anti-inflammatory effects. For instance, synthesis efforts have led to compounds showing promising activity against FLT3-dependent human acute myeloid leukemia cell lines (Lin et al., 2015). Similarly, 2,3-dihydroimidazo[2,1-b]thiazole derivatives were prepared and tested for their anti-inflammatory activity, showcasing the potential for developing novel anti-inflammatory drugs (Lantos et al., 1984).
Electrophilic Substitution and Catalysis
Research into heterocyclic compounds also involves their use in catalysis and synthesis of other complex molecules. For example, bimetallic composite catalysts, utilizing ligands derived from similar heterocyclic structures, have shown high activity in Suzuki reactions, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings (Bumagin et al., 2019). This points to their application in developing new synthetic methods and materials.
Chemoselective Thionation and Cyclization
The chemoselective thionation-cyclization of functionalized enamides, mediated by Lawesson's reagent, leading to thiazoles, indicates the utility of these processes in synthesizing new molecules with potential biological activity (Kumar et al., 2013). Such methodologies could be applicable in the synthesis of compounds related to this compound, exploring their biological activities.
Mechanism of Action
Target of Action
It is known that similar compounds have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .
Mode of Action
It is known that similar compounds interact with their targets to exert their effects .
Biochemical Pathways
Similar compounds are known to affect various pathways, leading to their downstream effects .
Result of Action
It is known that similar compounds have shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .
Properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-11-8-15(12(2)23-11)17(22)19-14-5-3-4-13(9-14)16-10-21-6-7-24-18(21)20-16/h3-5,8-10H,6-7H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVBFYDMDLNTTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=CC(=C2)C3=CN4CCSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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